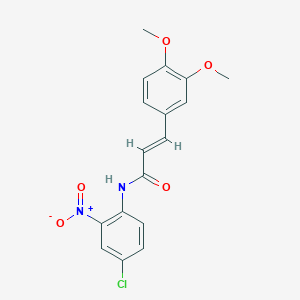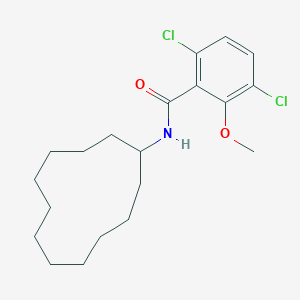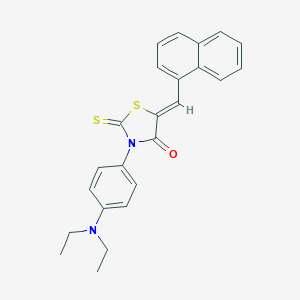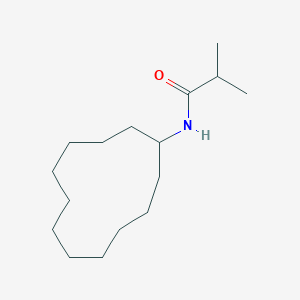![molecular formula C17H18N2O3S B379666 1-Ethyl-6-(Pyrrolidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-on CAS No. 304685-40-3](/img/structure/B379666.png)
1-Ethyl-6-(Pyrrolidin-1-ylsulfonyl)benzo[cd]indol-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRD4-IN-4 is a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by disrupting the interaction between BRD4 and acetylated histones, thereby inhibiting the transcription of oncogenes .
Wissenschaftliche Forschungsanwendungen
BRD4-IN-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von BRD4 bei der Genregulation und Epigenetik zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie die Zellzyklusregulation, Apoptose und Differenzierung.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Krebs, insbesondere solcher, die von BRD4-abhängigen Onkogenen angetrieben werden, untersucht. Es hat in präklinischen Modellen von Leukämie, Brustkrebs und Prostatakrebs Wirksamkeit gezeigt.
Industrie: In Medikamentenforschungs- und -entwicklungsprogrammen verwendet, um neue therapeutische Ziele zu identifizieren und Leitverbindungen zu optimieren .
5. Wirkmechanismus
BRD4-IN-4 entfaltet seine Wirkung, indem es an die Bromodomänen von BRD4 bindet und so die Interaktion zwischen BRD4 und acetylierten Lysinresten an Histonen verhindert. Diese Hemmung stört die Bildung von Transkriptionskomplexen an Super-Enhancern, was zur Herunterregulierung der Onkogenexpression führt. Die Verbindung beeinflusst auch nicht-transkriptionelle Funktionen von BRD4, wie z. B. die DNA-Schadensreparatur und die Telomerwartung, was zu ihrer Antikrebsaktivität beiträgt .
Zukünftige Richtungen
The future directions in the research and application of “1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one” and similar compounds could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to the discovery of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
Target of Action
The primary target of BRD4-IN-4 is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extraterminal (BET) protein family, which plays a pivotal role during embryogenesis and cancer development . It is a transcriptional and epigenetic regulator that promotes gene transcription both at initiation and elongation step .
Mode of Action
BRD4-IN-4 interacts with BRD4, leading to its degradation . This degradation is achieved through the E3 ubiquitin ligase cereblon (CRBN) pathway . The degradation of BRD4 leads to sustained inhibition of oncogenic MYC expression , to which cancer cells are often addicted .
Biochemical Pathways
The degradation of BRD4 affects the MYC pathway, a crucial pathway in cell proliferation and apoptosis . MYC is an essential downstream effector of KRAS in pancreatic cancer . Therefore, the inhibition of MYC expression could be an effective therapeutic strategy for KRAS-mutant tumors such as pancreatic cancer .
Pharmacokinetics
In a mouse xenograft model, a compound similar to brd4-in-4 displayed prolonged pharmacokinetics in tumors relative to plasma and normal tissues . Its tumor concentration remained above the in vitro cytotoxicity EC50 value for at least 7 days following a single dose .
Result of Action
The result of BRD4-IN-4’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This is achieved through the degradation of BRD4 and the subsequent inhibition of MYC expression . This leads to a decrease in the expression of the BRD4-regulated MYC gene .
Biochemische Analyse
BRD4 is a transcriptional and epigenetic regulator that plays a pivotal role during embryogenesis and cancer development .
Biochemical Properties
BRD4-IN-4 interacts with BRD4, a member of the Bromodomains and Extraterminal (BET) family . BRD4 recognizes and binds acetylated histones, accumulating on transcriptionally active regulatory elements and promoting gene transcription .
Cellular Effects
BRD4-IN-4 selectively inhibits the proliferation of the MV4-11 cell line and causes cell cycle arrest at the G1 phase . It has been used in research on mixed lineage leukemia (MLL) .
Molecular Mechanism
BRD4-IN-4 exerts its effects at the molecular level by inhibiting BRD4. BRD4 generally identifies acetylated histones and binds to the promoter or enhancer region of target genes to initiate and maintain expression of tumor-related genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BRD4-IN-4 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of BRD4-IN-4 requires optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility. The process may also involve purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: BRD4-IN-4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem Molekül verändern, was möglicherweise seine inhibitorische Aktivität beeinflusst.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in die Kernstruktur einführen und so ihre Bindungsaffinität zu BRD4 erhöhen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden in Substitutionsreaktionen verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von BRD4-IN-4 mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Vergleich Mit ähnlichen Verbindungen
BRD4-IN-4 wird mit anderen BRD4-Inhibitoren wie JQ1 und I-BET762 verglichen. Während all diese Verbindungen auf die Bromodomänen von BRD4 abzielen, ist BRD4-IN-4 in seiner chemischen Struktur und Bindungsaffinität einzigartig. Es hat eine höhere Potenz und Selektivität bei der Hemmung von BRD4 gezeigt als andere Inhibitoren. Ähnliche Verbindungen umfassen:
JQ1: Ein bekannter BRD4-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
I-BET762: Ein weiterer BRD4-Inhibitor mit klinischem Potenzial, der sich in seiner Bindungsart und seinen pharmakokinetischen Eigenschaften unterscheidet
BRD4-IN-4 zeichnet sich durch sein einzigartiges chemisches Gerüst und seine verbesserte inhibitorische Aktivität aus, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .
Eigenschaften
IUPAC Name |
1-ethyl-6-pyrrolidin-1-ylsulfonylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-19-14-8-9-15(23(21,22)18-10-3-4-11-18)12-6-5-7-13(16(12)14)17(19)20/h5-9H,2-4,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONIJRZZRKKQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCC4)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is BRD4 and why is it a relevant drug target?
A: BRD4 (Bromodomain-containing protein 4) is a protein that plays a crucial role in gene regulation by binding to acetylated lysine residues on histones. [, ] This binding allows BRD4 to recruit other proteins involved in transcription, ultimately influencing gene expression. BRD4 is implicated in various diseases, including cancer [, , , ], making it an attractive target for drug development.
Q2: What are some of the approaches being explored for BRD4 inhibition?
A2: Researchers are investigating various approaches for BRD4 inhibition, including:
- Small Molecule Inhibitors: These molecules directly bind to BRD4, preventing its interaction with acetylated histones. [, , ] One example is XMD8-92, which shows promise in preclinical models of diabetic retinopathy. []
- PROTACs (Proteolysis Targeting Chimeras): These bifunctional molecules induce the degradation of BRD4 by hijacking the cellular ubiquitin-proteasome system. []
Q3: What are the potential benefits of targeting BRD4 in cancer treatment?
A3: Inhibiting BRD4 can have several anti-cancer effects:
- Inhibition of Cancer Cell Growth: BRD4 inhibition can suppress the expression of genes essential for cancer cell proliferation and survival. [, ]
- Induction of Apoptosis: Blocking BRD4 activity can trigger programmed cell death in cancer cells. []
- Sensitization to Immune Therapy: BRD4 inhibition might enhance the efficacy of immunotherapy by modulating the tumor microenvironment. []
Q4: Have any BRD4 inhibitors been approved for clinical use?
A: While BRD4 inhibitors have shown promising results in preclinical studies and clinical trials are ongoing, no BRD4 inhibitors have been approved for clinical use yet. []
Q5: What are some of the challenges in developing BRD4 inhibitors?
A5: Some challenges in developing effective and safe BRD4 inhibitors include:
- Resistance: Cancer cells can develop resistance mechanisms to evade the effects of BRD4 inhibitors, requiring the development of strategies to overcome resistance. []
Q6: What are DNA-encoded dynamic libraries (DEDLs) and how are they used in drug discovery?
A: DEDLs are a powerful tool for identifying novel drug candidates. These libraries consist of a vast number of small molecules, each attached to a unique DNA tag that encodes its structure. [] By screening DEDLs against a target protein like BRD4, researchers can identify molecules that bind to the target and then use the DNA tag to decipher the structure of the hit molecules. This approach allows for the rapid screening of millions of compounds, potentially leading to the discovery of new drug leads. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B379585.png)

![N-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B379589.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B379594.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B379596.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B379599.png)
![3-[4-(Diethylamino)phenyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379601.png)
![N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B379602.png)
![3-[4-(Diethylamino)phenyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B379603.png)

